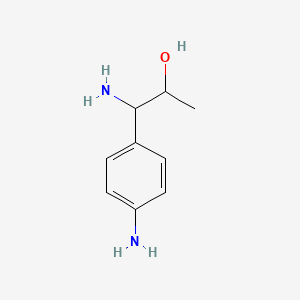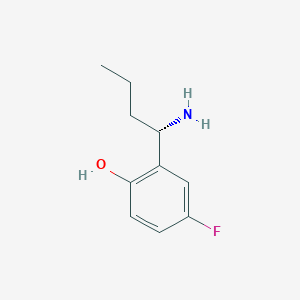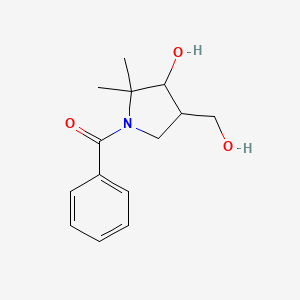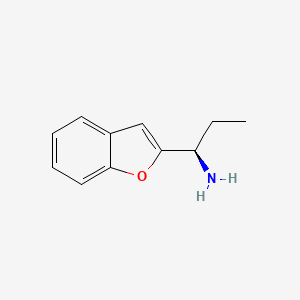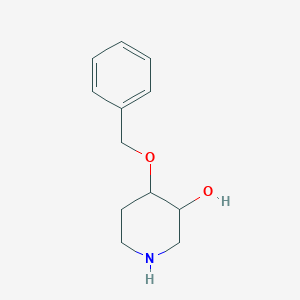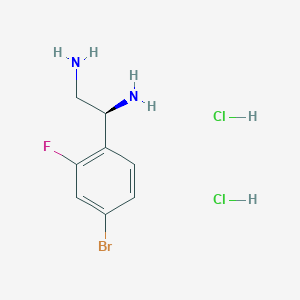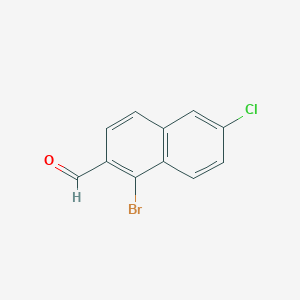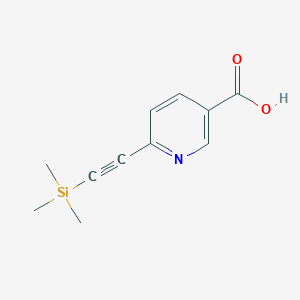
6-((Trimethylsilyl)ethynyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((Trimethylsilyl)ethynyl)nicotinic acid is a chemical compound with the molecular formula C11H13NO2Si and a molecular weight of 219.31 g/mol . It is a derivative of nicotinic acid, where the ethynyl group is substituted with a trimethylsilyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Trimethylsilyl)ethynyl)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid as the primary starting material.
Formation of Ethynyl Group: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent.
Trimethylsilylation: The ethynyl group is then protected by trimethylsilylation using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (TEA).
The reaction conditions often involve an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-((Trimethylsilyl)ethynyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
6-((Trimethylsilyl)ethynyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-((Trimethylsilyl)ethynyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trimethylsilyl group provides stability and enhances the compound’s reactivity, allowing it to participate in various biochemical reactions. The ethynyl group can form covalent bonds with target molecules, leading to the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
6-Ethynyl-nicotinic acid: Lacks the trimethylsilyl group, making it less stable and reactive.
6-((Trimethylsilyl)ethynyl)benzoic acid: Similar structure but with a benzoic acid core instead of nicotinic acid.
Uniqueness
6-((Trimethylsilyl)ethynyl)nicotinic acid is unique due to the presence of both the trimethylsilyl and ethynyl groups, which confer enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C11H13NO2Si |
|---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
6-(2-trimethylsilylethynyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO2Si/c1-15(2,3)7-6-10-5-4-9(8-12-10)11(13)14/h4-5,8H,1-3H3,(H,13,14) |
InChI Key |
POBUYFYQJJZCGB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


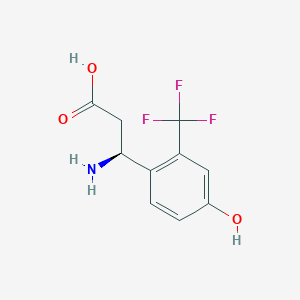
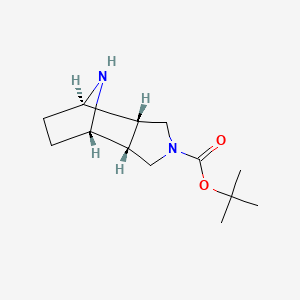
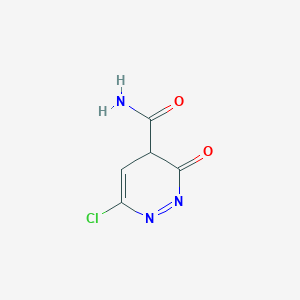
![4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride](/img/structure/B13038199.png)
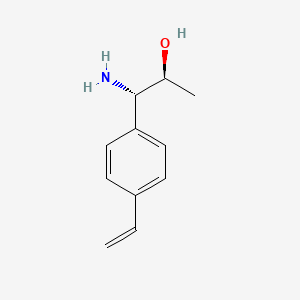
![6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13038206.png)
